molecular formula C11H10ClNO B13216407 5-Chloro-8-methoxy-7-methylquinoline

5-Chloro-8-methoxy-7-methylquinoline

Cat. No.: B13216407
M. Wt: 207.65 g/mol
InChI Key: ZSAQSBUWFBOILH-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxy-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methoxy-7-methylquinoline can be achieved through various methods. One common approach involves the cyclization of 2-methyl-3-chloroaniline with acrolein . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to ensure efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methoxy-7-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

5-Chloro-8-methoxy-7-methylquinoline has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxy-7-methylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-8-hydroxy-2-methylquinoline
  • 2-Chloro-8-methoxy-4-methylquinoline
  • 7-Chloro-8-methylquinoline

Uniqueness

5-Chloro-8-methoxy-7-methylquinoline is unique due to its specific substitution pattern on the quinoline ring. The presence of chlorine, methoxy, and methyl groups can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-chloro-8-methoxy-7-methylquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-6-9(12)8-4-3-5-13-10(8)11(7)14-2/h3-6H,1-2H3

InChI Key

ZSAQSBUWFBOILH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1OC)Cl

Origin of Product

United States

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